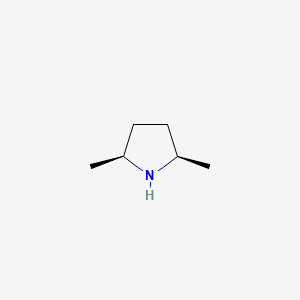

cis-2,5-Dimethylpyrrolidine

Description

Significance of 2,5-Disubstituted Pyrrolidine (B122466) Scaffolds in Organic Chemistry

Among the various substituted pyrrolidines, the 2,5-disubstituted scaffold holds a position of paramount importance in organic chemistry. acs.org These C2-symmetrical structures are considered privileged ligands in both metal-catalyzed and organocatalyzed reactions. acs.org Their utility extends to medicinal chemistry, where they form the core of novel classes of therapeutic agents. acs.orgacs.org For instance, a cis-2,5-disubstituted pyrrolidine is the central scaffold of a new class of potent and selective human β3-adrenergic receptor agonists. acs.orgthieme-connect.comresearchgate.net The incorporation of the pyrrolidine moiety in these drug candidates has been shown to significantly enhance selectivity. acs.org

The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines has been a significant area of research. acs.org Early methods relied on the resolution of racemic mixtures using chiral acids. acs.org However, numerous stereoselective strategies have since been developed, including those that utilize the chiral pool and those based on asymmetric catalysis. acs.org These advanced synthetic routes provide access to both cis and trans isomers with high levels of stereocontrol. acs.org

Stereochemical Aspects of cis-2,5-Dimethylpyrrolidine

The stereochemistry of this compound is a defining feature that dictates its chemical behavior and applications. The "cis" designation indicates that the two methyl groups are on the same side of the pyrrolidine ring.

This compound possesses a C2 axis of symmetry. capes.gov.br This means that a 180-degree rotation around an axis passing through the nitrogen atom and the midpoint of the C3-C4 bond results in a molecule that is indistinguishable from the original. This symmetry has significant implications for its use as a chiral ligand in asymmetric catalysis. rsc.org

The compound is chiral, existing as a pair of enantiomers: (2R,5R)-2,5-dimethylpyrrolidine and (2S,5S)-2,5-dimethylpyrrolidine. These enantiomers have identical physical properties, such as melting point and solubility, but exhibit opposite optical rotation. In asymmetric synthesis, they produce the opposite enantiomer of a target molecule.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3378-71-0 chemical-suppliers.eu | C₆H₁₃N chemical-suppliers.eu | 99.17 chemical-suppliers.eunih.gov |

| (2R,5R)-2,5-Dimethylpyrrolidine | 39713-72-9 | C₆H₁₃N | 99.17 nih.gov |

| (2S,5S)-2,5-Dimethylpyrrolidine | 117968-50-0 | C₆H₁₃N | 99.17 nih.gov |

| (2R,5R)-2,5-Dimethylpyrrolidine HCl | 70144-18-2 biosynth.com | C₆H₁₄ClN | 135.64 |

| cis-2,5-Dimethyl-pyrrolidine hydrochloride | 4209-65-8 chemicalbook.com | C₆H₁₄ClN | 135.63506 chemicalbook.com |

Overview of Research Areas for this compound

Research involving this compound and its derivatives is primarily focused on their application in asymmetric synthesis and catalysis.

Key research areas include:

Asymmetric Catalysis: The chiral nature of this compound makes it a valuable ligand in a variety of catalytic reactions, enhancing both selectivity and efficiency. For example, it has been used as a ligand in iridium-catalyzed C(sp3)–H borylation reactions for the selective functionalization of hydrocarbons.

Organocatalysis: Chiral cis-2,5-disubstituted pyrrolidine derivatives have been synthesized and successfully applied as organocatalysts. rsc.org A notable application is in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving high yields and excellent enantioselectivity. rsc.org

Chiral Building Blocks: This compound serves as a crucial chiral building block in asymmetric synthesis. Its ability to induce chirality is instrumental in the synthesis of complex molecules with specific stereochemical configurations.

Synthesis of Biologically Active Molecules: As a core scaffold, cis-2,5-disubstituted pyrrolidines are integral to the synthesis of novel therapeutic agents. acs.orgresearchgate.net A practical, enantioselective synthesis of a cis-2,5-disubstituted pyrrolidine, the core of β3-AR agonists, has been developed, highlighting its importance in drug discovery. acs.orgresearchgate.net

The synthesis of this compound itself is an active area of research. For instance, it can be produced with a 70% yield through the reduction of 2,5-dimethylpyrrole over a 5% Rh/Al2O3 catalyst in acetic acid at 3 bar and room temperature. researchgate.net

Properties

IUPAC Name |

(2S,5R)-2,5-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFPAXSQXIPNF-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39713-71-8 | |

| Record name | 2,5-Dimethylpyrrolidine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRROLIDINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83Q3508MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cis 2,5 Dimethylpyrrolidine

Strategies from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be utilized as starting materials for the synthesis of complex chiral molecules. Amino acids and carbohydrates are prominent members of the chiral pool, and their inherent chirality can be effectively transferred to the target molecule, in this case, cis-2,5-dimethylpyrrolidine.

Amino Acid Derived Syntheses

Pyroglutamic acid, a derivative of the amino acid glutamic acid, has proven to be a versatile starting material for the synthesis of 2,5-disubstituted pyrrolidines. A notable strategy involves the manipulation of a pyroglutamic acid-derived hemiaminal. The stereochemical outcome of the synthesis, yielding either the cis or trans isomer, can be judiciously controlled by the choice of the nitrogen-protecting group. acs.org

In a reported synthesis, the hemiaminal derived from pyroglutamic acid is subjected to conditions that generate an in situ iminium ion. This electrophilic intermediate can then be trapped by a nucleophile. The stereoselectivity of this nucleophilic addition is dependent on the nature of the protecting group on the pyrrolidine (B122466) nitrogen. Specifically, the use of a carbamate (B1207046) protecting group has been shown to favor the formation of the cis-2,5-disubstituted pyrrolidine. acs.org This diastereoselectivity is attributed to the steric influence of the protecting group, which directs the incoming nucleophile to the opposite face of the existing substituent at the C5 position.

For the synthesis of cis-2,5-dialkylpyrrolidines, a multi-step sequence can be employed starting from L-pyroglutamic acid. This involves the transformation of the starting material into a vinylogous carbamate, which upon hydrogenolysis and decarboxylation mediated by palladium on charcoal and ammonium (B1175870) formate, yields a cis-pyrrolidine intermediate. This intermediate can then be further elaborated to the desired cis-2,5-dialkylpyrrolidines. acs.org

| Starting Material | Key Intermediate | Nitrogen Protecting Group | Predominant Isomer | Reference |

| L-Pyroglutamic acid | Pyroglutamic acid-derived hemiaminal | Carbamate | cis | acs.org |

| L-Pyroglutamic acid | Vinylogous carbamate | Carbamate | cis | acs.org |

Carbohydrate Derived Syntheses

Carbohydrates, with their multiple stereocenters, offer another rich source of chirality for the synthesis of enantiopure compounds. D-mannitol, a six-carbon sugar alcohol, has been successfully employed as a chiral precursor for the synthesis of 2,5-disubstituted pyrrolidines.

One such strategy commences with the conversion of D-mannitol into a bis-epoxide. This key intermediate, possessing defined stereochemistry derived from the parent carbohydrate, can then be subjected to a ring-opening and cyclization sequence to furnish the pyrrolidine core. While this specific example leads to a trans-2,5-dialkylpyrrolidine, it illustrates the powerful principle of utilizing the inherent stereochemistry of carbohydrates to construct complex chiral molecules. The methodology showcases how the stereocenters of the sugar are strategically manipulated to dictate the final stereochemistry of the pyrrolidine ring.

Asymmetric Catalytic Approaches

In contrast to chiral pool strategies, asymmetric catalytic approaches create chirality in a prochiral substrate through the action of a chiral catalyst. These methods are often more versatile and can provide access to both enantiomers of the target molecule by simply changing the chirality of the catalyst.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis has revolutionized asymmetric synthesis, offering a plethora of powerful transformations for the construction of stereogenic centers. Palladium-catalyzed reactions, in particular, have been extensively developed and applied to the synthesis of chiral nitrogen-containing heterocycles.

Palladium catalysts, in combination with chiral ligands, are capable of mediating a wide range of enantioselective transformations, including C-C, C-N, and C-O bond formations.

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), often referred to as the Tsuji-Trost reaction, is a cornerstone of modern asymmetric synthesis. semanticscholar.org This reaction involves the substitution of a leaving group on an allylic substrate by a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. The enantioselectivity of the reaction is controlled by the chiral environment created by the ligand around the metal center.

The general mechanism of the Pd-catalyzed AAA involves the oxidative addition of a Pd(0) complex to the allylic substrate to form a π-allylpalladium(II) intermediate. The chiral ligand, bound to the palladium, influences the facial selectivity of the subsequent nucleophilic attack on the π-allyl complex, leading to the formation of an enantioenriched product.

While a direct application of the intermolecular AAA for the synthesis of this compound is not extensively documented, the principles of this methodology can be applied to the construction of the chiral pyrrolidine scaffold. For instance, an intramolecular version of the AAA can be envisioned where a suitably functionalized acyclic precursor undergoes a palladium-catalyzed cyclization. In such a scenario, a nitrogen nucleophile tethered to an allylic electrophile could cyclize to form the pyrrolidine ring. The stereochemistry at the newly formed stereocenters would be dictated by the chiral palladium catalyst.

The development of intramolecular palladium-catalyzed reactions for the synthesis of pyrrolidine derivatives has been a significant area of research. These reactions often proceed with high levels of diastereoselectivity and enantioselectivity, providing a powerful tool for the construction of complex heterocyclic molecules. nih.gov

| Reaction Type | Catalyst System | Key Feature | Potential Application |

| Asymmetric Allylic Alkylation (AAA) | Pd(0) / Chiral Ligand | Enantioselective C-C or C-N bond formation | Construction of the chiral pyrrolidine core and introduction of substituents |

| Intramolecular Hydroamination/Alkylation | Pd(II) / Chiral Ligand | Diastereoselective and enantioselective cyclization | Formation of the cis-2,5-disubstituted pyrrolidine ring from an acyclic precursor |

Palladium-Catalyzed Reactions

Enantioselective Carboamination Reactions

A notable advance in the synthesis of enantiopure cis-2,5-disubstituted pyrrolidines is the use of Palladium(II)-catalyzed aerobic oxidative cyclization. This method involves the reaction of tethered tert-butanesulfinamides with alkenes, leading to the formation of the pyrrolidine ring with high diastereoselectivity for the cis isomer. The tert-butanesulfinyl group serves as a chiral auxiliary, directing the stereochemical outcome of the cyclization.

The general approach begins with the synthesis of a chiral γ-aminoalkene substrate equipped with a tert-butanesulfinyl auxiliary. This substrate then undergoes an efficient Pd(II)-catalyzed aerobic oxidative cyclization to yield the desired enantiopure cis-2,5-disubstituted pyrrolidine. The reaction conditions are typically mild and utilize molecular oxygen as the terminal oxidant. The versatility of this method allows for the synthesis of a diverse range of cis-2,5-disubstituted pyrrolidines by varying the substituents on the alkene starting material.

Table 1: Palladium-Catalyzed Aerobic Oxidative Cyclization for the Synthesis of cis-2,5-Disubstituted Pyrrolidines

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-(1,5-dimethylhex-4-en-1-yl)-2-methylpropane-2-sulfinamide | (2S,5R)-2,5-dimethyl-1-(tert-butylsulfinyl)pyrrolidine | 85 | >20:1 |

| 2 | N-(1-methyl-5-phenylpent-4-en-1-yl)-2-methylpropane-2-sulfinamide | (2S,5R)-2-methyl-5-phenyl-1-(tert-butylsulfinyl)pyrrolidine | 78 | >20:1 |

| 3 | N-(5-isopropyl-1-methylpent-4-en-1-yl)-2-methylpropane-2-sulfinamide | (2S,5R)-2-isopropyl-5-methyl-1-(tert-butylsulfinyl)pyrrolidine | 82 | >20:1 |

Silver(I)-Catalyzed Stereoselective Cyclizations

While silver(I) catalysis is a powerful tool in organic synthesis, particularly for stereoselective cycloaddition reactions, its application in the synthesis of this compound is not as prominently documented as for its trans counterpart. Much of the existing literature on silver-catalyzed [3+2] cycloadditions of azomethine ylides for the synthesis of 2,5-disubstituted pyrrolidines reports the preferential formation of the trans isomer. The stereochemical outcome is often dictated by the thermodynamics of the system, where the trans product is more stable. Current research continues to explore ligand and catalyst modifications to steer the stereoselectivity towards the cis isomer in silver-catalyzed cyclizations.

Iridium-Catalyzed Borrowing Hydrogen Annulation

A highly efficient and atom-economical method for the synthesis of enantioenriched cis-2,5-disubstituted pyrrolidines is the iridium-catalyzed borrowing hydrogen annulation of racemic 1,4-diols with primary amines. acs.orgmdpi.com This methodology proceeds via a catalytic cycle where the iridium catalyst temporarily "borrows" hydrogen from the diol to form a dialdehyde (B1249045) intermediate, which then condenses with the amine. Subsequent intramolecular cyclization and return of the hydrogen by the catalyst furnishes the pyrrolidine ring.

The use of a chiral iridium catalyst allows for the enantioconvergent transformation of a racemic starting material into a single enantiomer of the product with high enantioselectivity. This process is particularly advantageous as it generates water as the only byproduct, aligning with the principles of green chemistry. The reaction conditions are generally mild, and the method is applicable to a range of substituted 1,4-diols and amines, providing access to a variety of chiral cis-2,5-disubstituted pyrrolidines. acs.orgmdpi.com

Table 2: Iridium-Catalyzed Enantioconvergent Borrowing Hydrogen Annulation

| Entry | Racemic Diol | Amine | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | hexane-2,5-diol | Benzylamine | (2R,5R)-1-benzyl-2,5-dimethylpyrrolidine | 92 | 95 |

| 2 | 1,4-diphenylbutane-1,4-diol | Aniline | (2R,5R)-2,5-diphenyl-1-phenylpyrrolidine | 88 | 97 |

| 3 | octane-2,5-diol | 4-Methoxyaniline | (2R,5R)-1-(4-methoxyphenyl)-2-methyl-5-propylpyrrolidine | 85 | 94 |

Copper-Catalyzed Intramolecular C–H Amination

Copper-catalyzed intramolecular C–H amination has emerged as a powerful strategy for the stereoselective synthesis of pyrrolidines. Specifically, the copper(II)-promoted intramolecular aminooxygenation of alkenes provides a reliable route to cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. researchgate.net This reaction involves the cyclization of an N-protected aminoalkene, where the stereochemistry is controlled to favor the formation of the cis isomer.

The mechanism is believed to proceed through a stereoselective aminocupration of the double bond, followed by intramolecular oxygenation. The choice of the nitrogen-protecting group and the copper catalyst system is crucial for achieving high yields and stereoselectivity. This method has been successfully applied to the synthesis of various pyrrolidine derivatives, demonstrating its utility in the construction of this important heterocyclic motif. researchgate.net

Table 3: Copper-Catalyzed Intramolecular Aminooxygenation for cis-2,5-Disubstituted Pyrrolidines researchgate.net

| Entry | Substrate | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | N-(hex-5-en-2-yl)benzenesulfonamide | Cu(OTf)₂ / (R,R)-Ph-box | (2S,5R)-2,5-dimethyl-1-(phenylsulfonyl)pyrrolidine | 88 | >20:1 |

| 2 | N-(1-phenylhex-5-en-2-yl)benzenesulfonamide | Cu(OTf)₂ / (R,R)-Ph-box | (2S,5R)-2-methyl-5-phenyl-1-(phenylsulfonyl)pyrrolidine | 81 | >20:1 |

| 3 | N-(6-methylhept-5-en-2-yl)benzenesulfonamide | Cu(OTf)₂ / (R,R)-Ph-box | (2S,5R)-2-isopropyl-5-methyl-1-(phenylsulfonyl)pyrrolidine | 85 | >20:1 |

Organocatalytic Asymmetric Synthesisacs.orgrsc.org

Organocatalysis has provided a metal-free approach to the asymmetric synthesis of cis-2,5-disubstituted pyrrolidines. These methods often rely on the use of small chiral organic molecules to catalyze enantioselective transformations.

Pyrrolidine-Derived Organocatalysts in Enantioselective Transformationsacs.orgnih.gov

Chiral cis-2,5-disubstituted pyrrolidines themselves are valuable organocatalysts. Their synthesis and application in promoting enantioselective reactions, such as Michael additions, have been extensively studied. acs.orgnih.gov The synthesis of these organocatalysts often starts from readily available chiral precursors like methyl pyroglutamate.

Once synthesized, these chiral pyrrolidines can be used to catalyze reactions with high enantioselectivity. For instance, they have been shown to be highly effective in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, leading to the formation of γ-nitro aldehydes, which are precursors to important bioactive molecules. The steric hindrance provided by the cis-2,5-disubstituents on the pyrrolidine ring of the catalyst plays a key role in directing the stereochemical outcome of the reaction. nih.gov

Table 4: Application of a Chiral cis-2,5-Disubstituted Pyrrolidine Organocatalyst in the Enantioselective Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes nih.gov

| Entry | α,β-Unsaturated Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Cinnamaldehyde | (R)-3-nitro-3-phenylpropanal | 91 | >99 |

| 2 | (E)-Hex-2-enal | (R)-3-nitrohexanal | 85 | 98 |

| 3 | (E)-4-Phenylbut-2-enal | (R)-3-nitro-5-phenylpentanal | 88 | 99 |

Stereoselective Cyclization Reactions

The stereoselective synthesis of this compound heavily relies on various cyclization strategies where the stereochemistry is carefully controlled. The methodologies discussed above, including palladium-catalyzed carboamination, iridium-catalyzed borrowing hydrogen annulation, and copper-catalyzed C-H amination, are all examples of stereoselective cyclization reactions.

Another important strategy involves the cyclization of acyclic precursors where the stereocenters are set prior to ring formation. For instance, the reduction of a 1,4-dicarbonyl compound followed by reductive amination can lead to the formation of the pyrrolidine ring. The stereoselectivity of the reduction and amination steps dictates the final cis or trans configuration of the product. Additionally, intramolecular SN2 reactions of appropriately functionalized acyclic precursors are a common and effective way to construct the pyrrolidine ring with defined stereochemistry. The choice of the specific cyclization strategy depends on the availability of starting materials, the desired substitution pattern, and the required enantiomeric purity of the final product.

Electrophile-Initiated Cyclization of N-Containing Substrates

Electrophile-initiated cyclization of nitrogen-containing substrates represents a powerful strategy for the stereoselective synthesis of substituted pyrrolidines. One notable example is the palladium(II)-catalyzed aerobic oxidative cyclization of alkenes bearing tethered tert-butanesulfinamide nucleophiles. nih.gov This method provides a route to enantiopure cis-2,5-disubstituted pyrrolidines from readily available starting materials. nih.gov

The strategy often begins with a chiral γ-aminoalkene substrate equipped with a tert-butanesulfinyl auxiliary. This chiral auxiliary plays a crucial role in directing the stereochemical outcome of the cyclization. The palladium(II) catalyst activates the alkene for intramolecular attack by the nitrogen nucleophile, leading to the formation of the pyrrolidine ring. The presence of the chiral sulfinamide group guides the approach of the reactants, resulting in high diastereoselectivity for the cis product. nih.gov

Intramolecular Amidomercuration Strategies

Intramolecular amidomercuration is a classic method for the cyclization of unsaturated amides to form nitrogen-containing heterocycles. However, in the context of 2,5-disubstituted pyrrolidines, this reaction predominantly favors the formation of the trans isomer. researchgate.netacs.org The stereochemical outcome is dictated by the transition state of the cyclization, where a chair-like conformation is adopted to minimize steric interactions. researchgate.net

In a typical intramolecular amidomercuration of a δ-alkenylamide, the substituents tend to occupy pseudo-equatorial positions in the transition state to achieve greater stability. This arrangement leads to the formation of the thermodynamically favored trans product. researchgate.net While this method is highly effective for the synthesis of trans-2,5-dimethylpyrrolidine, achieving a high yield of the cis isomer is generally not feasible with this approach. acs.org It has been noted, however, that in some systems, the diastereoselectivity of intramolecular amidomercurations can be influenced or even reversed by the presence of remote allylic substituents on ω-alkenylcarbamates. researchgate.net

Diastereoselective Reductive Amination Protocols

The diastereoselective reductive amination of 1,4-diones, such as 2,5-hexanedione, is a direct and efficient method for the synthesis of 2,5-dimethylpyrrolidines. documentsdelivered.com The stereoselectivity of this reaction, affording either the cis or trans isomer, can be significantly influenced by the choice of the amine and the reducing agent. documentsdelivered.com

The reaction proceeds through the formation of a dihydropyrrole intermediate, which is then reduced to the final pyrrolidine product. The stereochemical outcome of the reduction is dependent on the steric bulk of the substituents on both the nitrogen atom and the reducing agent. For instance, increasing the steric hindrance of the nitrogen substituent generally leads to a higher selectivity for the cis-pyrrolidine.

Table 1: Diastereoselectivity in the Reductive Amination of 2,5-Hexanedione

| Amine | Reducing Agent | cis:trans Ratio | Yield (%) |

|---|---|---|---|

| Ammonia | NaBH3CN | 60:40 | 75 |

| Benzylamine | NaBH3CN | 85:15 | 80 |

| (S)-α-Phenylethylamine | NaBH3CN | 95:5 | 78 |

Photochemical Approaches to this compound Derivatives

Photochemical cycloadditions, such as the [2+2] cycloaddition, offer a powerful tool for the construction of cyclic systems. When applied to the synthesis of pyrrolidine derivatives, the use of chiral auxiliaries can enable high levels of diastereoselectivity. acs.org These auxiliaries are temporarily incorporated into one of the reactants to control the stereochemical course of the reaction, after which they can be removed.

In the context of synthesizing chiral pyrrolidines, a chiral auxiliary can be attached to either the alkene or the other reacting partner. During the photochemical excitation and subsequent cycloaddition, the chiral auxiliary creates a stereochemically biased environment, favoring the formation of one diastereomer over the other. For example, in 1,3-dipolar cycloadditions of azomethine ylides with alkenes, a chiral N-tert-butanesulfinyl group on the dipolarophile can direct the cycloaddition to afford highly substituted pyrrolidines with excellent diastereoselectivity. acs.org While specific examples for the direct photochemical synthesis of this compound are not abundant, the principle of using chiral auxiliaries in cycloaddition reactions is a well-established strategy for achieving high stereocontrol in the synthesis of substituted pyrrolidines. acs.org

Enzymatic Catalysis in this compound Synthesis

Enzymatic catalysis has emerged as a highly efficient and selective method for the synthesis of chiral compounds. For the preparation of enantiomerically pure 2,5-disubstituted pyrrolidines, multi-enzymatic cascade processes have been developed that allow for precise control over the stereochemistry, yielding either the cis or trans isomer. acs.org

One such system involves the use of a transaminase and a reductive aminase. The process starts with a non-symmetrical 1,4-diketone, which is first converted into an enantiopure dihydropyrrole by a stereoselective transaminase. Subsequently, a reductive aminase reduces the dihydropyrrole to the corresponding pyrrolidine. The choice of the specific enzyme combination allows for the selective synthesis of either the cis or trans product. For example, depending on the selected enzymes, both cis-(2S,5R)- and trans-(2R,5R)-pyrrolidines can be accessed. acs.org

More recently, engineered cytochrome P411 variants have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. nih.gov

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of chiral compounds, enabling the conversion of a racemic mixture into a single enantiomer with a theoretical maximum yield of 100%. This is a significant advantage over traditional kinetic resolution, which has a maximum theoretical yield of 50%. In DKR, a chiral catalyst selectively reacts with one enantiomer of a racemic starting material, while the unreacted enantiomer is continuously racemized in situ. This ensures a constant supply of the reactive enantiomer for the asymmetric transformation.

While specific studies detailing the dynamic kinetic resolution of this compound are not extensively documented in the reviewed literature, the principles of DKR have been successfully applied to the synthesis of various substituted pyrrolidines. These examples provide a framework for the potential application of DKR in preparing enantiomerically pure this compound.

One notable approach involves the asymmetric deprotonation of N-Boc-pyrrolidines. Coldham and co-workers developed a DKR process utilizing a chiral diamine ligand in conjunction with sec-butyllithium (B1581126) for the lithiation and subsequent substitution of N-Boc-pyrrolidine. whiterose.ac.uk This method relies on the racemization of the organolithium intermediate at higher temperatures, allowing for a dynamic resolution. whiterose.ac.uk

Furthermore, biocatalytic methods offer a mild and highly selective avenue for the kinetic resolution of pyrrolidine derivatives. whiterose.ac.uk Enzymes, particularly lipases, have been employed in the asymmetric acetylation of racemic pyrrolidine-containing alcohols. whiterose.ac.uk Although many enzymatic resolutions exhibit high selectivity for specific substrates, the broad diversity of available enzymes presents opportunities for identifying a suitable biocatalyst for the DKR of a this compound precursor. whiterose.ac.uk

The successful application of DKR to a range of pyrrolidine-based structures underscores the potential of this methodology for the asymmetric synthesis of this compound. Future research may focus on the development of specific catalysts and reaction conditions tailored to this particular compound.

| Technique | Catalyst/Reagent | Substrate Type | Key Feature |

| Asymmetric Deprotonation | Chiral diamine ligand / sec-butyllithium | N-Boc-pyrrolidines | In situ racemization of the organolithium intermediate. whiterose.ac.uk |

| Biocatalytic Resolution | Lipases | Racemic pyrrolidine-containing alcohols | High enantioselectivity under mild reaction conditions. whiterose.ac.uk |

Hydrogenation of Pyrrole (B145914) Precursors

The catalytic hydrogenation of substituted pyrroles is a direct and effective method for the synthesis of pyrrolidines. The stereochemical outcome of this reduction is often influenced by the catalyst, solvent, and the substitution pattern of the pyrrole ring. For the synthesis of this compound, the hydrogenation of 2,5-dimethylpyrrole is a key transformation.

Research has demonstrated that the hydrogenation of 2,5-disubstituted pyrroles typically proceeds with the delivery of hydrogen from one face of the aromatic ring, leading to the formation of the cis-disubstituted pyrrolidine. acs.org Specifically, the reduction of 2,5-dimethylpyrrole over a 5% Rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst in acetic acid at a pressure of 3 bar and room temperature has been reported to yield this compound with a 70% yield. researchgate.net

The choice of catalyst is crucial for achieving high cis-selectivity. Rhodium catalysts are frequently employed for the hydrogenation of pyrroles. researchgate.net The general conditions for the heterogeneous catalytic hydrogenation of substituted pyrroles often involve pressures of around 10 atm of hydrogen and reaction times of 12-24 hours to ensure complete conversion. acs.org

The development of enantioselective hydrogenation of pyrroles provides a pathway to chiral pyrrolidine derivatives. For instance, the asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles has been shown to produce all-cis pyrrolidine products. thieme-connect.com While not directly applied to 2,5-dimethylpyrrole, these methods highlight the potential for developing a stereoselective synthesis of chiral this compound through the hydrogenation of its pyrrole precursor.

Below is a summary of reaction conditions for the hydrogenation of 2,5-dimethylpyrrole:

| Catalyst | Solvent | Pressure | Temperature | Yield of cis-isomer |

| 5% Rh/Al₂O₃ | Acetic Acid | 3 bar | Room Temperature | 70% researchgate.net |

Stereochemical Control and Diastereoselectivity in Cis 2,5 Dimethylpyrrolidine Reactions

Factors Influencing Stereochemical Outcome in Pyrrolidine (B122466) Formation

The formation of the cis-2,5-disubstituted pyrrolidine ring with high selectivity is achieved through various strategic approaches that rely on either substrate-induced or catalyst-induced stereocontrol.

Substrate-controlled methods utilize the inherent chirality of the starting material to direct the stereochemical course of the cyclization or substitution reactions. This is a widely employed strategy that leverages the "chiral pool," using readily available enantiopure precursors to construct the pyrrolidine core.

One prominent example involves the use of L-pyroglutamic acid, a derivative of the amino acid glutamic acid. Its rigid, chiral structure serves as a template to direct the introduction of substituents, leading to enantiopure cis-2,5-dialkylpyrrolidines after a series of chemical transformations. scispace.com Similarly, other natural products like D-mannitol have been used as chiral scaffolds for this purpose.

Another powerful substrate-controlled strategy involves the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamides (tBu-sulfinamides) can be attached to an acyclic precursor. researchgate.net In a palladium(II)-catalyzed aerobic oxidative cyclization, the chiral sulfinyl auxiliary on the γ-aminoalkene substrate effectively guides the C–N bond formation, yielding enantiopure cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. researchgate.net The auxiliary is then cleaved to provide the final product. This approach is modular, allowing for the synthesis of a diverse range of pyrrolidines by varying the nucleophile added to the chiral sulfinyl imine intermediate. researchgate.net

Table 1: Examples of Substrate-Controlled Syntheses of cis-2,5-Disubstituted Pyrrolidines

| Chiral Source | Synthetic Strategy | Key Feature | Reference |

| L-Pyroglutamic Acid | Multi-step synthesis from chiral pool | Uses inherent chirality of the starting material to direct substitution. | scispace.com |

| Chiral Sulfinamide | Pd(II)-catalyzed aerobic oxidative cyclization | Chiral auxiliary directs the stereochemistry of C–N bond formation. | researchgate.net |

| Glycerol-derived Bistriflate | Reaction with an aminosulfone | Involves two chiral starting materials and sequential SN2 displacements. | scispace.comnih.gov |

In catalyst-controlled reactions, a chiral catalyst creates a chiral environment that forces the reaction to proceed along a specific stereochemical pathway, leading to an enantiomerically enriched product from an achiral or racemic substrate. This approach is highly efficient as a small amount of a chiral catalyst can generate large quantities of a chiral product.

A notable example is the rhodium(II)-catalyzed asymmetric C(sp³)–H amination. In this de novo strategy, a chiral rhodium catalyst mediates a nitrene C–H insertion, which can be performed consecutively on a simple hydrocarbon to build the pyrrolidine ring. scispace.com The choice of the chiral ligand on the rhodium center is crucial for inducing high enantio- and diastereocontrol.

Iron complexes have also been developed as effective catalysts. For instance, an iron-phenoxide dipyrrinato complex has demonstrated superior performance in generating syn (or cis) 2,5-disubstituted pyrrolidines from aliphatic azides via C-H amination, achieving high diastereoselectivity. researchgate.net Furthermore, copper-catalyzed cyclizations of alkenes have been developed as an efficient methodology for the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines. nih.gov

Table 2: Catalytic Systems for Stereoselective Pyrrolidine Synthesis

| Catalyst Type | Reaction Type | Role of Catalyst | Reference |

| Chiral Rhodium(II) Complex | Asymmetric C(sp³)–H Amination | Creates a chiral environment for nitrene insertion, directing stereochemistry. | scispace.com |

| Iron-Phenoxide Complex | C-H Amination of Azides | Promotes the formation of the cis-isomer with high diastereoselectivity. | researchgate.net |

| Copper/Bipyridine Complex | Cyclization of Alkenes | Catalyzes the stereoselective formation of the pyrrolidine ring. | nih.gov |

Stereoselectivity Switching in Synthetic Transformations

The ability to selectively synthesize either the cis or trans diastereomer from a common precursor is a hallmark of a versatile synthetic methodology. This "stereoselectivity switching" can often be achieved by subtly modifying reaction parameters, such as the nature of a protecting group on the nitrogen atom.

A clear demonstration of this principle was reported in the synthesis of 2,5-disubstituted pyrrolidines starting from a hemiaminal derived from pyroglutamic acid. scispace.comnih.gov Under Lewis acidic conditions, an iminium ion is formed in situ, which is then trapped by a nucleophile. The diastereoselectivity of this nucleophilic addition was found to be highly dependent on the N-protecting group.

When a carbamate (B1207046) protecting group (e.g., Cbz or Boc) was used, the reaction favored the formation of the cis -2,5-disubstituted pyrrolidine.

Conversely, switching to a benzamide (B126) protecting group directed the reaction to produce the trans -pyrrolidine as the major isomer. scispace.comnih.gov

This switching is attributed to different transition state conformations enforced by the steric and electronic properties of the protecting groups, which alters the preferred face of attack for the incoming nucleophile. This method provides a powerful tool for accessing different stereoisomers of 2,5-disubstituted pyrrolidines from the same starting material.

Table 3: Effect of Nitrogen Protecting Group on Stereoselectivity

| Starting Material | N-Protecting Group | Major Product Isomer | Reference |

| Pyroglutamic acid-derived hemiaminal | Carbamate (e.g., Cbz) | cis-pyrrolidine | scispace.comnih.gov |

| Pyroglutamic acid-derived hemiaminal | Benzamide | trans-pyrrolidine | scispace.comnih.gov |

Configurational Stability and Epimerization Studies

The configurational stability of cis-2,5-disubstituted pyrrolidines is a critical consideration, as the stereocenters at the C2 and C5 positions could potentially undergo epimerization (inversion of stereochemistry) to the more thermodynamically stable isomer.

Generally, cis-2,5-disubstituted pyrrolidines are configurationally stable compounds that can be isolated, purified (e.g., by chromatography), and characterized without spontaneous conversion to the trans isomer. nih.gov The stability of the cis configuration is often confirmed by analytical methods such as X-ray single-crystal diffraction analysis, which shows the defined stereochemistry in the solid state. beilstein-journals.org

However, epimerization can occur under specific conditions, particularly in the presence of a base and an activating group that can stabilize a carbanionic intermediate. For example, studies have shown that a keto ester precursor to a cis-pyrrolidine could undergo epimerization at pH 7.5, a process facilitated by the electron-withdrawing ester group. researchgate.net Computational studies on related fused pyrrolidine systems have shown that base-mediated epimerization can lead to the thermodynamically preferred trans product. researchgate.net

During multi-step syntheses, certain reactive intermediates may also have limited configurational stability. Lithiated pyrrolidine species, for instance, are often only configurationally stable at low temperatures. nih.gov In some cases, partial epimerization has been observed during specific reaction steps, such as the reduction of a functional group elsewhere in the molecule. nih.gov These findings underscore that while the final cis-2,5-dimethylpyrrolidine core is typically robust, its precursors can be susceptible to isomerization under specific thermal or chemical conditions.

Applications As Chiral Induction Agents

cis-2,5-Dimethylpyrrolidine as a Chiral Auxiliary

The temporary incorporation of a chiral auxiliary is a well-established strategy to induce stereoselectivity in chemical reactions. This compound has been employed in this capacity, where its chiral environment biases the approach of reagents to a prochiral substrate.

In Asymmetric Alkylation Reactions (e.g., Enamine-Mediated Alkylation)

While direct examples detailing the use of this compound are less common in the literature, the application of its trans isomer provides significant insight into the underlying principles of enamine-mediated alkylation. In a foundational study, the enamine formed from cyclohexanone and (+)-trans-2,5-dimethylpyrrolidine was alkylated to yield (S)-2-allylcyclohexanone with a notable 82% enantiomeric excess. This demonstrates the potential of the 2,5-dimethylpyrrolidine (B123346) framework to effectively control the facial selectivity of enamine alkylation. The C2 symmetry of the pyrrolidine (B122466) ring is crucial in creating a well-defined chiral pocket around the enamine nitrogen, which directs the approach of the electrophile.

The general mechanism involves the formation of a chiral enamine between the ketone and the chiral secondary amine. This enamine then attacks an electrophile, such as an alkyl halide. The stereochemistry of the newly formed stereocenter is dictated by the conformation of the enamine, which is influenced by the steric bulk of the substituents on the chiral auxiliary. The auxiliary is subsequently removed by hydrolysis, yielding the chiral ketone and recovering the auxiliary.

In Radical Reactions: Theoretical and Experimental Considerations

The use of 2,5-disubstituted pyrrolidines as chiral auxiliaries in radical reactions has been the subject of theoretical investigation. Density functional theory (DFT) studies on the radical addition to amides derived from these chiral pyrrolidines have shown a strong correlation between theoretical predictions and experimental outcomes. These studies indicate that steric effects are the primary determinants of diastereoselectivity.

The C2-symmetric nature of the auxiliary creates a chiral environment that directs the trajectory of the incoming radical. The substituents on the pyrrolidine ring effectively shield one face of the radical intermediate, leading to a preferential attack from the less hindered face. Theoretical models have been successful in rationalizing the high diastereoselectivities observed in additions to the α-position of the amide chain. However, these models also predict lower selectivity for additions at the β-position, a finding that aligns with experimental observations. These theoretical insights are valuable for predicting the stereochemical outcome of radical reactions and for the rational design of more effective chiral auxiliaries based on the this compound scaffold.

In Photochemical Transformations

Currently, there is a limited body of published research specifically detailing the application of this compound as a chiral auxiliary in photochemical transformations. While photochemical reactions represent a powerful tool in organic synthesis for the construction of complex molecular architectures, the exploration of this particular chiral auxiliary in controlling the stereochemistry of such reactions is an area that warrants further investigation. The principles of chiral induction, successfully demonstrated in other reaction types, suggest that this compound could potentially be a valuable tool in asymmetric photochemistry.

This compound Derivatives as Chiral Ligands in Metal Catalysis

The derivatization of this compound opens up a vast chemical space for the development of novel chiral ligands for asymmetric metal catalysis. The pyrrolidine nitrogen can be readily functionalized to introduce phosphorus, nitrogen, or other coordinating atoms, creating bidentate or polydentate ligands. The inherent chirality of the pyrrolidine backbone is then relayed to the metal center, influencing the stereochemical course of the catalyzed reaction.

Phosphoramidite Ligands Bearing Pyrrolidine Units

Phosphoramidites have emerged as a highly successful class of chiral ligands in asymmetric catalysis. The modular synthesis of these ligands allows for the fine-tuning of their steric and electronic properties. 2,5-Disubstituted pyrrolidines are key structural motifs in the design of many effective phosphoramidite ligands. nih.gov The synthesis of these ligands typically involves the reaction of a chiral binaphthol (BINOL) derivative with phosphorus trichloride, followed by the addition of the 2,5-disubstituted pyrrolidine.

These ligands have been successfully applied in a range of metal-catalyzed reactions, demonstrating high levels of enantioselectivity.

| Reaction Type | Metal Catalyst | Representative Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium | Functionalized olefins | >99% |

| Asymmetric Allylic Alkylation | Palladium | 1,3-Diphenylallyl acetate | High |

| [3+2] Cycloaddition | Palladium | Trimethylenemethane | High |

| Conjugate Addition | Copper | α,β-Unsaturated ketones | High |

The success of these ligands is attributed to the well-defined chiral pocket created by the combination of the C2-symmetric pyrrolidine and the axial chirality of the BINOL backbone. This chiral environment effectively controls the coordination of the substrate to the metal center, leading to high stereochemical induction.

This compound Derivatives as Organocatalysts

In recent years, organocatalysis has become a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral amines, including derivatives of this compound, have played a central role in this field. These catalysts operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then participate in stereoselective bond-forming reactions.

The first synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described, showcasing their effectiveness in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. dicp.ac.cnacs.org These reactions proceed with excellent yields (up to 91%) and outstanding enantioselectivities (up to >99% ee). dicp.ac.cnacs.org

| Reaction Type | Catalyst Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|---|

| Michael Addition | cis-2,5-disubstituted pyrrolidine | Nitromethane | α,β-Unsaturated aldehydes | up to 91 | >99 |

| Michael Addition | cis-2,5-disubstituted pyrrolidine | 2,4-Hexadienal | Nitrostyrene | - | - |

The high levels of stereocontrol achieved with these organocatalysts are a testament to the well-defined chiral environment provided by the cis-2,5-disubstituted pyrrolidine scaffold. The substituents on the pyrrolidine ring effectively block one face of the reactive intermediate, directing the attack of the nucleophile to the opposite face. This has been successfully applied in various carbon-carbon bond-forming reactions, including Michael additions and aldol (B89426) reactions.

In Asymmetric Michael Additions

The application of this compound and its derivatives as chiral induction agents in asymmetric Michael additions has been a subject of significant interest in the field of organic synthesis. These C₂-symmetric pyrrolidines have demonstrated considerable potential as organocatalysts, facilitating the formation of carbon-carbon bonds with a high degree of stereocontrol. Research in this area has particularly focused on the development of novel chiral cis-2,5-disubstituted pyrrolidine organocatalysts and their efficacy in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

A notable advancement in this field is the synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts for the enantioselective Michael addition of nitromethane to α,β-unsaturated aldehydes. This reaction has been shown to proceed with excellent yields and exceptionally high enantioselectivities. For instance, the use of these catalysts has resulted in product yields of up to 91% and enantiomeric excesses (ee) of over 99%. rsc.org

The success of these organocatalysts lies in their ability to form a chiral enamine intermediate with the aldehyde, which then directs the stereoselective attack of the nucleophile. The cis-disubstitution pattern on the pyrrolidine ring plays a crucial role in creating a well-defined chiral environment that effectively controls the facial selectivity of the Michael addition.

Detailed research findings have demonstrated the versatility of these catalysts with various α,β-unsaturated aldehydes. The following table summarizes the results obtained in the organocatalyzed enantioselective Michael addition of nitromethane to a range of enals, showcasing the high yields and enantioselectivities achieved.

Table 1: Enantioselective Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes using a Chiral cis-2,5-Disubstituted Pyrrolidine Organocatalyst

| Entry | α,β-Unsaturated Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Cinnamaldehyde | 85 | >99 |

| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | 91 | >99 |

| 3 | (E)-3-(4-Chlorophenyl)acrylaldehyde | 88 | >99 |

| 4 | (E)-3-(4-Methylphenyl)acrylaldehyde | 82 | >99 |

| 5 | (E)-3-(2-Naphthyl)acrylaldehyde | 86 | >99 |

| 6 | (E)-Hex-2-enal | 75 | 98 |

Furthermore, the utility of these chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been extended to other Michael additions, such as the reaction of 2,4-hexadienal with nitrostyrene, further highlighting their potential in asymmetric synthesis. rsc.org The consistent high levels of enantioselectivity across a range of substrates underscore the effectiveness of the this compound scaffold in creating a robust and predictable chiral environment for asymmetric transformations.

Mechanistic Pathways and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Synthesis

The formation of the cis-2,5-dimethylpyrrolidine scaffold can be achieved through various synthetic routes, each with its own distinct reaction mechanism. Understanding these mechanisms is crucial for controlling the stereoselectivity and optimizing reaction conditions.

One notable approach involves the copper-promoted intramolecular aminooxygenation of alkenes, which has been shown to produce 2,5-disubstituted pyrrolidines with a high degree of diastereoselectivity, predominantly favoring the cis isomer. nih.gov Mechanistic investigations of these reactions have revealed a pathway that proceeds through a primary carbon radical intermediate. nih.gov This radical species can be efficiently trapped, providing evidence for its transient existence and central role in the cyclization process. The stereochemical outcome of this reaction is influenced by the coordination of the substrate to the copper catalyst, which directs the intramolecular attack of the nitrogen atom to form the pyrrolidine ring with a defined stereochemistry.

Another versatile method for pyrrolidine synthesis is the [3+2] cycloaddition reaction involving azomethine ylides. These reactions are known for their high degree of regio- and stereoselectivity. acs.org The mechanism of these cycloadditions can be either concerted, where the two new carbon-carbon bonds are formed in a single transition state, or stepwise, which involves the formation of an intermediate. researchgate.netnih.gov The precise nature of the mechanism is often dependent on the specific reactants, catalysts, and reaction conditions employed. For instance, the use of chiral catalysts can induce high levels of enantioselectivity by creating a chiral environment that favors one reaction pathway over another.

Stereodivergent synthesis of 2,5-disubstituted pyrrolidines has also been achieved through gold-catalyzed tandem reactions. rsc.org In these processes, the stereochemical outcome can be controlled by the choice of the nitrogen protecting group, which influences the transition state geometry of the key cyclization step. rsc.org

| Synthetic Method | Key Mechanistic Feature | Stereochemical Preference |

| Copper-Promoted Aminooxygenation | Involves a primary carbon radical intermediate. nih.gov | Predominantly cis-2,5-disubstitution. nih.gov |

| [3+2] Cycloaddition | Can be concerted or stepwise. researchgate.netnih.gov | High regio- and stereoselectivity. acs.org |

| Gold-Catalyzed Tandem Reaction | Stereochemical outcome is dependent on the nitrogen protecting group. rsc.org | Stereodivergent (cis or trans). rsc.org |

Density Functional Theory (DFT) Applications in Selectivity Rationalization

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of reaction mechanisms and explaining the origins of stereoselectivity in the synthesis of molecules like this compound. DFT calculations allow for the modeling of transition states and intermediates, providing valuable insights into the energetic factors that govern reaction pathways.

In the context of pyrrolidine synthesis, DFT has been employed to study the concerted versus stepwise nature of [3+2] cycloaddition reactions. researchgate.net By calculating the activation energies for both pathways, researchers can predict which mechanism is more favorable under a given set of conditions. These calculations have shown that the balance between electronic and steric effects in both the azomethine ylide and the dipolarophile can determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net

Furthermore, DFT calculations can be used to rationalize the diastereoselectivity observed in various synthetic routes. For example, by modeling the different possible transition states leading to the formation of cis and trans isomers, the relative energy barriers can be determined. The transition state with the lower activation energy will correspond to the major product observed experimentally. These studies often reveal that subtle steric and electronic interactions within the transition state structure are responsible for the observed selectivity.

Recent theoretical studies based on DFT and Molecular Electron Density Theory (MEDT) have further clarified the electronic and mechanistic aspects of these cycloaddition reactions. nih.govrsc.org These investigations have revealed that cyclic azomethine ylides can exhibit ambiphilic character and react through asynchronous, one-step polar mechanisms, with calculated activation enthalpies that are in good agreement with experimental results. nih.gov

| DFT Application | Information Gained | Impact on Understanding |

| Transition State Modeling | Determination of activation energies for different reaction pathways. | Rationalization of concerted vs. stepwise mechanisms and observed stereoselectivity. researchgate.net |

| Intermediate Stability Analysis | Calculation of the relative energies of potential reaction intermediates. | Insight into the viability of proposed mechanistic pathways. |

| Molecular Orbital Analysis | Examination of frontier molecular orbital interactions (HOMO-LUMO). | Understanding the electronic factors that drive the reaction and influence selectivity. rsc.org |

Synthesis and Reactivity of Cis 2,5 Dimethylpyrrolidine Analogues and Derivatives

Difunctionalized cis-2,5-Dimethylpyrrolidine Systems

Another notable methodology involves the reduction of enamines derived from pyroglutamic acid. nih.gov The stereochemical outcome of this reduction is highly dependent on the nature of the nitrogen-protecting group, which is a critical factor for controlling the diastereoselectivity of the reaction. nih.gov This method also allows for the regioselective manipulation of the substituents at the C-2 and C-5 positions, providing access to a variety of differently substituted pyrrolidines. nih.gov

A concise approach to cis-2,5-disubstituted pyrrolidines relies on the N-tert-butoxycarbonylmethyl substitution in a substrate, which facilitates a cis-selective synthesis. researchgate.net Furthermore, unnatural dipeptides with a cis-2,5-disubstituted pyrrolidine (B122466) backbone have been synthesized from commercially available starting materials such as meso-diethyl-2,5-dibromoadipate, (S)-(-)-1-phenylethylamine, and phenylalanine. nih.gov The specific configurations of the chiral centers in these dipeptides have been confirmed using X-ray crystal diffraction analysis. nih.gov

The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has also been a significant achievement. rsc.org These catalysts have demonstrated high efficacy in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, resulting in excellent yields (up to 91%) and enantioselectivities (up to >99% ee). rsc.org

| Starting Material | Key Transformation | Product | Diastereoselectivity | Overall Yield |

| Keto ester | Enzymatic DKR reduction, Hydrogenation of cyclic imine | cis-2,5-disubstituted pyrrolidine (β3-AR agonist core) | High cis selectivity | 38% |

| Pyroglutamic acid derivative | Enamine reduction | 2,5-disubstituted pyrrolidines | Dependent on N-protecting group | Not specified |

| meso-diethyl-2,5-dibromoadipate, (S)-(-)-1-phenylethylamine, Phenylalanine | Multi-step synthesis | Unnatural dipeptides with cis-2,5-disubstituted pyrrolidine backbone | cis configuration confirmed by X-ray crystallography | Not specified |

Nitroxide Derivatives of 2,5-Dimethylpyrrolidine (B123346)

Nitroxide derivatives of 2,5-dimethylpyrrolidine are stable free radicals that have found applications as spin labels and paramagnetic building blocks. The synthesis of these compounds often involves the oxidation of the corresponding pyrrolidine or pyrroline (B1223166) precursors. For instance, pyrrolidine nitroxide epoxides can be synthesized by the oxidation of the corresponding alkene, diene, or α,β-unsaturated aldehyde using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2). researchgate.net

A specific thiol-specific spin label, (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate, has been synthesized and shown to have high reactivity and specificity. researchgate.net This derivative demonstrates the functionalization of the pyrroline ring to introduce reactive groups suitable for site-directed spin labeling. researchgate.net

The introduction of spirocyclohexane moieties at the 2 and 5 positions of the pyrrolidine ring has been shown to enhance the stability of the corresponding nitroxides. nih.gov These 2,5-bis(spirocyclohexane)-substituted nitroxides of the pyrroline and pyrrolidine series exhibit significantly higher stability towards reduction by ascorbate (B8700270) compared to their 2,2,5,5-tetramethyl analogues. nih.gov This increased stability is a desirable property for in vivo applications and for pulsed electron-electron double resonance (PELDOR) distance measurements at higher temperatures. nih.gov

The synthesis of nitronyl- and imino-nitroxyl diradicals connected by a pyrrole-2,5-diyl coupler has also been reported. nih.gov In these structures, the paramagnetic fragments lie in the plane of the pyrrole (B145914) ring due to the formation of intramolecular hydrogen bonds. nih.gov

| Pyrrolidine/Pyrroline Core | Functionalization/Modification | Resulting Nitroxide Derivative | Key Properties |

| 2,2,5,5-tetramethyl-Δ3-pyrroline | Methane thiosulfonate substitution | (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate | Thiol-specific spin label |

| 2,5-disubstituted pyrrolidine | Introduction of spirocyclohexane moieties | 2,5-bis(spirocyclohexane)-substituted nitroxides | Enhanced stability towards reduction |

| Pyrrole-2,5-diyl | Attachment of nitronyl- and imino-nitroxyl radicals | (Pyrrole-2,5-diyl)-bis(nitronyl nitroxide) and -bis(iminonitroxide) | Planar structure due to intramolecular H-bonding |

Expansion to Other 2,5-Disubstituted Pyrrolidine Structures

The synthetic methodologies for this compound have been expanded to a broader range of 2,5-disubstituted pyrrolidine structures, which are valuable as chiral auxiliaries, organocatalysts, and components of bioactive molecules. acs.orgnih.gov These syntheses can be broadly categorized into strategies starting from the chiral pool and asymmetric catalytic methods. acs.orgnih.gov

Approaches from the chiral pool often utilize readily available starting materials like amino acids, phenylglycinol, and carbohydrates. nih.gov For example, L-pyroglutamic acid has been a common starting point for the stereoselective synthesis of enantiopure 2,5-disubstituted pyrrolidines. acs.org The group of Onomura reported a method starting from a pyroglutamic acid-derived hemiaminal where the stereoselectivity (cis vs. trans) could be controlled by the choice of the nitrogen-protecting group. acs.orgnih.gov Carbamates favored the formation of cis-pyrrolidines, while a benzamide (B126) protecting group led to the trans-isomer as the major product. acs.orgnih.gov

Asymmetric catalysis has enabled more direct and efficient routes to 2,5-disubstituted pyrrolidines. Rhodium(II)-catalyzed C–H insertion reactions have been employed for the difunctionalization of a pyrrolidine moiety with high enantio- and diastereocontrol. acs.org Another innovative strategy involves a rhodium(II)-catalyzed asymmetric nitrene C–H insertion, which allows for the synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons through two consecutive C(sp³)–H amination reactions. acs.orgnih.gov

Furthermore, palladium-catalyzed aminoarylation reactions have been utilized to synthesize 2,5-disubstituted pyrrolidines, showcasing the versatility of transition metal catalysis in constructing this important heterocyclic scaffold. researchgate.net The development of these diverse synthetic strategies continues to expand the accessibility and variety of 2,5-disubstituted pyrrolidine structures for a wide range of chemical applications. nih.gov

| Synthetic Strategy | Key Features | Example of Substituents |

| Chiral Pool Synthesis (from Pyroglutamic Acid) | Stereocontrol via N-protecting group | Aryl, Alkyl |

| Asymmetric Catalysis (Rhodium-catalyzed C-H insertion) | High enantio- and diastereocontrol | Varied functional groups |

| Asymmetric Catalysis (Rhodium-catalyzed nitrene C-H insertion) | Synthesis from simple hydrocarbons | Aryl |

| Transition Metal Catalysis (Palladium-catalyzed aminoarylation) | Versatile for C-C and C-N bond formation | Aryl |

Future Perspectives in Cis 2,5 Dimethylpyrrolidine Research

Emerging Synthetic Methodologies

The development of efficient and stereoselective methods for the synthesis of enantiopure cis-2,5-dimethylpyrrolidine is crucial for its broader application. While classical resolutions and syntheses from the chiral pool have been established, recent research focuses on more elegant and atom-economical approaches.

One promising strategy involves the diastereoselective reduction of N-acyl iminium ions. These reactive intermediates, generated in situ from suitable precursors, can be reduced with high stereocontrol to afford the desired cis-2,5-disubstituted pyrrolidines. The choice of reducing agent and the nature of the N-acyl group are critical in achieving high diastereoselectivity.

Another area of active development is the use of tandem reactions. For instance, one-pot tandem cyclization procedures starting from acyclic precursors offer a rapid and efficient route to the pyrrolidine (B122466) core. These methods often involve a sequence of reactions, such as a Michael addition followed by an intramolecular cyclization, where the stereochemistry of the final product is controlled by the reaction conditions and the nature of the starting materials.

Furthermore, enzymatic and chemoenzymatic methods are gaining traction. The use of enzymes, such as transaminases or imine reductases, can provide access to enantiomerically pure intermediates that can then be converted to this compound. This bio-inspired approach offers the potential for highly selective transformations under mild reaction conditions.

| Methodology | Key Features | Potential Advantages |

| Diastereoselective Reduction of N-acyl Iminium Ions | In situ generation of reactive intermediates; stereocontrol influenced by reducing agent and N-acyl group. | High diastereoselectivity; access to a range of substituted pyrrolidines. |

| One-Pot Tandem Cyclizations | Multiple bond-forming events in a single operation. | Increased efficiency; reduced waste; rapid assembly of the pyrrolidine ring. |

| Enzymatic/Chemoenzymatic Synthesis | Use of biocatalysts for key stereoselective steps. | High enantioselectivity; mild reaction conditions; environmentally friendly. |

Novel Catalytic Applications

The C2-symmetric chiral structure of this compound makes it an excellent platform for the development of novel organocatalysts. While its use in promoting aldol (B89426) and Michael reactions is well-established, new applications are continually being explored.

A significant area of growth is in the development of this compound-derived catalysts for enantioselective conjugate additions. For example, organocatalysts incorporating this scaffold have shown high efficacy in the Michael addition of nitroalkanes to α,β-unsaturated aldehydes, affording the corresponding γ-nitro aldehydes with excellent enantioselectivity. beilstein-journals.org These products are valuable synthetic intermediates that can be further transformed into a variety of chiral building blocks.

Beyond traditional aminocatalysis, derivatives of this compound are being investigated as ligands in transition metal catalysis. The nitrogen atoms of the pyrrolidine ring can coordinate to a metal center, creating a chiral environment that can induce asymmetry in a variety of transformations, including hydrogenations, cross-coupling reactions, and C-H functionalization. The modular nature of the pyrrolidine scaffold allows for fine-tuning of the steric and electronic properties of the ligand to optimize catalytic activity and selectivity.

Moreover, the application of this compound-based catalysts in cascade reactions is a burgeoning field. These complex transformations, where multiple reactions occur in a single pot, can rapidly generate molecular complexity from simple starting materials. The ability of the catalyst to control the stereochemistry of multiple bond-forming events is crucial for the success of these cascades.

| Catalytic Application | Reaction Type | Key Advantages |

| Enantioselective Michael Additions | Conjugate addition of nucleophiles to α,β-unsaturated carbonyls. | High enantioselectivity (>99% ee reported); access to chiral γ-functionalized compounds. beilstein-journals.org |

| Ligands in Transition Metal Catalysis | Hydrogenation, cross-coupling, C-H functionalization. | Creation of a chiral coordination sphere; potential for high catalyst turnover and selectivity. |

| Asymmetric Cascade Reactions | Multi-step, one-pot transformations. | Rapid construction of complex molecules; high atom and step economy. |

Theoretical Predictions for Enhanced Stereocontrol

To move beyond empirical catalyst design and reaction optimization, a deeper understanding of the factors governing stereocontrol is necessary. In this regard, computational chemistry and theoretical predictions are poised to play a pivotal role in the future of this compound research.

Density Functional Theory (DFT) calculations are becoming increasingly powerful tools for elucidating reaction mechanisms and predicting the stereochemical outcomes of catalytic reactions. By modeling the transition states of the key stereodetermining steps, researchers can gain insights into the non-covalent interactions that dictate facial selectivity. For reactions catalyzed by this compound derivatives, these calculations can help to rationalize the observed enantioselectivities and guide the design of new catalysts with improved performance.

For instance, in the context of the Michael addition, DFT calculations can be used to model the transition state of the enamine intermediate reacting with the electrophile. By comparing the energies of the different possible transition states leading to the (R) and (S) products, the origin of the stereoselectivity can be understood. This knowledge can then be used to modify the catalyst structure to further enhance the energy difference between these transition states, leading to higher enantiomeric excess.

Furthermore, the development of predictive models based on quantitative structure-activity relationships (QSAR) and machine learning could accelerate the discovery of new and improved catalysts. By training algorithms on existing experimental data, it may be possible to predict the stereoselectivity of a given reaction with a novel this compound-based catalyst, thereby reducing the need for extensive experimental screening. While still an emerging area, the integration of theoretical predictions with experimental work holds immense promise for the rational design of highly stereoselective transformations.

| Theoretical Approach | Application | Potential Impact |

| Density Functional Theory (DFT) | Transition state modeling; elucidation of reaction mechanisms. | Rationalization of observed stereoselectivity; guidance for catalyst design. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for catalyst performance. | Accelerated discovery of new catalysts; reduced experimental effort. |

| Machine Learning | Data-driven prediction of reaction outcomes. | High-throughput virtual screening of catalyst candidates. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cis-2,5-dimethylpyrrolidine, and how can stereochemical purity be ensured?

- Methodological Answer : The stereospecific synthesis of cis-2,5-dimethylpyrrolidine derivatives is often achieved via oxidative cleavage of bicyclic precursors (e.g., 8-azabicyclo[3.2.1]octane derivatives) using agents like meta-chloroperbenzoic acid (mCPBA) . For unnatural dipeptide-alcohols, hydrogenolysis of intermediates derived from meso-diethyl-2,5-dibromoadipate and chiral amines (e.g., (S)-(-)-1-phenylethylamine) is a reliable pathway . To confirm stereochemical purity, researchers should employ high-resolution mass spectrometry (HRMS) and analyze -NMR splitting patterns (e.g., coupling constants for vicinal protons in the pyrrolidine ring) .

Q. How can cis-2,5-dimethylpyrrolidine be structurally characterized using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- -NMR : Identify the distinct splitting patterns of the C2 and C5 methyl groups (δ ~1.0–1.2 ppm) and the deshielded protons on the pyrrolidine ring (δ ~2.5–3.5 ppm) due to restricted rotation .

- -NMR : Detect carbons adjacent to nitrogen (δ ~45–55 ppm) and methyl carbons (δ ~15–25 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 99.17 for CHN) .

Q. What safety protocols are critical when handling cis-2,5-dimethylpyrrolidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas (e.g., N) at ≤4°C to prevent degradation or oxidation .

Advanced Research Questions

Q. How can cis-2,5-dimethylpyrrolidine be utilized in designing peptidomimetics, and what methodological challenges arise?

- Methodological Answer : The rigid pyrrolidine backbone mimics peptide turn structures, enabling applications in drug discovery. Challenges include:

- Stereochemical Control : Ensure regioselective functionalization (e.g., via chiral auxiliaries or asymmetric catalysis) to avoid epimerization during coupling reactions .

- Solubility Optimization : Modify side chains (e.g., introducing polar groups) while retaining conformational rigidity. Use computational tools (e.g., molecular dynamics simulations) to predict backbone stability .

Q. What analytical strategies resolve contradictions in stereochemical outcomes reported across synthesis protocols?

- Methodological Answer :

- Comparative Chromatography : Use chiral GC or HPLC columns to differentiate cis vs. trans isomers. Reference retention times against standards .

- Variable-Temperature NMR : Monitor dynamic rotational barriers of the pyrrolidine ring to confirm restricted rotation in the cis configuration .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .

Q. How can pulsed dipolar EPR spectroscopy leverage cis-2,5-dimethylpyrrolidine nitroxides for studying biomolecular dynamics?

- Methodological Answer :

- Spin Labeling : Functionalize the pyrrolidine with nitroxide groups (e.g., via TEMPO derivatives) for site-specific incorporation into proteins or nucleic acids .

- Distance Measurements : Use DEER (Double Electron-Electron Resonance) to quantify inter-spin distances (1.5–8 nm) under physiological conditions, enabling studies of conformational changes .

Methodological Frameworks for Research Design

Q. What criteria (e.g., FINER) should guide hypothesis formulation for studies involving cis-2,5-dimethylpyrrolidine?

- Methodological Answer : Apply the FINER framework:

- Feasibility : Ensure access to chiral precursors and advanced analytical tools (e.g., EPR, HRMS).

- Novelty : Explore understudied applications (e.g., as a scaffold for RNA mimics).

- Ethical Compliance : Adhere to biosafety protocols for nitroxide radical handling .

- Relevance : Align with broader goals like drug discovery or biomaterials engineering .

Q. How can researchers optimize experimental design to address reproducibility issues in pyrrolidine-based syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) systematically to identify critical factors .

- Cross-Validation : Replicate syntheses in independent labs using shared protocols and reference standards (e.g., NIST-certified reagents) .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing spectroscopic data in pyrrolidine studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.